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Compound of Interest |

2,4-Imidazolidinedione, 5-(4-
Compound Name:
bromobutyl)-
CAS No.: 28484-49-3
- 7

CAS Registry Number: 28484-49-3 Molecular Formula:
Molecular Weight: 235.08 g/mol IUPAC Name: 5-(4-bromobutyl)imidazolidine-2,4-dione[1]

Executive Summary & Structural Context

5-(4-bromobutyl)hydantoin is a critical heterocyclic building block, primarily utilized in the
synthesis of aldose reductase inhibitors and functionalized amino acid derivatives. Its structure
consists of a rigid imidazolidine-2,4-dione (hydantoin) core substituted at the C5 position with a
flexible 4-bromobutyl chain.

Accurate characterization relies on distinguishing the electrophilic alkyl bromide terminus from
the nucleophilic amide/imide functions of the ring. This guide details the specific spectral
signatures required to validate identity and purity, focusing on the differentiation between the
target molecule and its hydrolysis byproduct, 5-(4-hydroxybutyl)hydantoin.

Experimental Protocols for Data Acquisition

To ensure high-fidelity spectral data, the following sample preparation protocols are
recommended. These methods minimize solvent effects and exchangeable proton loss.

Nuclear Magnetic Resonance (NMR)
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e Solvent System: DMSO-d

is the preferred solvent. The hydantoin ring protons (N1-H and N3-H) are labile and often
invisible in CDCI

due to rapid exchange or broadening. DMSO-d
stabilizes these protons via hydrogen bonding, appearing as distinct signals.

e Concentration: 10-15 mg in 0.6 mL solvent for

NMR; 50 mg for
NMR.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Infrared Spectroscopy (IR)

o Method: Attenuated Total Reflectance (ATR) is sufficient for routine ID. For detailed structural
analysis (hydrogen bonding networks), a KBr pellet is superior.

» Critical Parameter: Ensure the sample is dry. Moisture interferes with the N-H stretching
region (3200—-3400 cm

Mass Spectrometry (MS)

e lonization: Electrospray lonization (ESI) in positive mode (

) or Electron Impact (El) for fragmentation analysis.

e Solvent: Methanol/Water (50:50) with 0.1% Formic Acid to enhance protonation.

Spectroscopic Data Analysis[2][3][4][5]
Mass Spectrometry: Isotopic Pattern Analysis

The presence of a single bromine atom provides a definitive "self-validating" signature in the
mass spectrum. Bromine exists as two stable isotopes,
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(50.7%) and
(49.3%).
e Molecular lon (
): You will observe a 1:1 doublet at m/z 235 and 237.

o Fragmentation Logic: The loss of the hydantoin ring or the bromine atom dictates the
fragmentation pathway.

Table 1: Key Mass Spectrometry Fragments (EI/ESI)

m/z (approx) lon Identity Interpretation

Molecular ion doublet (1:1 ratio

235/ 237 ]
confirms Br).
Loss of Bromine radical
155 .
(homolytic cleavage).
100 McLafferty-type rearrangement
of the butyl chain.
55 Butyl carbocation fragment.

Visualization: Fragmentation Pathway

[M - Br]+
] Br.

Molecular lon .
(NG EE e Chain Cleavage

Hydantoin Core
(m/z ~99-100)

Click to download full resolution via product page

Caption: Logical fragmentation pathway of 5-(4-bromobutyl)hydantoin showing the
characteristic loss of the halogen.
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Infrared Spectroscopy (FTIR)

The hydantoin ring exhibits a characteristic "doublet” in the carbonyl region due to the coupling
of the C2 and C4 carbonyl vibrations.

Table 2: Characteristic IR Bands

Frequency (cm

Assignment Notes

)

Broad band; indicates H-
3250 — 3400 N-H Stretch _ ,

bonding of the ring NH.

Aliphatic methylene (-CH
2930, 2860 C-H Stretch -) symmetric/asymmetric

stretch.

High-frequency carbonyl band
1770 (w) C=0 Stretch (C2) ]

(symmetric).

Low-frequency carbonyl band
1715 (s) C=0 Stretch (C4) )

(asymmetric); very strong.

Fingerprint region; confirms
600 — 500 C-Br Stretch

presence of alkyl halide.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d

)

The proton spectrum is characterized by the desheilding of the methylene group adjacent to
the bromine (

~3.5 ppm) and the distinct hydantoin ring protons.

Table 3:
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H NMR Assignments

Shift (

- . . Structural
Multiplicity Integration Assignment TR
ontex
ppm)
Imide proton
10.60 Broad s 1H N3-H o
(most acidic).
8.00 Broad s 1H N1-H Amide proton.
Chiral center
4.05 m/dd 1H C5-H
proton.
Triplet ( -CH Alpha to Bromine
3.53 2H (diagnostic
Hz) -Br peak).
-CH
1.85 Multiplet 2H Beta to Bromine.
_ -CH Beta to
1.65 Multiplet 2H o
) Hydantoin ring.
_ -CH Gamma position
1.45 Multiplet 2H

(central chain).

> Note: If the sample is wet, the N-H signals at 10.60 and 8.00 ppm may broaden or disappear
due to deuterium exchange with D

O.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum confirms the backbone skeleton. The shift of the terminal carbon from
~61 ppm (in the hydroxyl precursor) to ~33 ppm (in the bromo product) is the primary indicator
of successful reaction.
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Table 4:

C NMR Assignments

Shift (
Assignment Structural Context
ppm)
178.0 C4 (C=0) Urea-like carbonyl.
157.5 C2 (C=0) Amide-like carbonyl.
58.2 C5 Chiral methine carbon.
-CH Carbon alpha to Bromine
35.1 (shielded by heavy atom
-Br effect).
Alkyl -CH
32.0 Internal chain.
Alkyl -CH
28.5 Internal chain.
Alkyl -CH
23.0 Internal chain.

Synthesis & Impurity Profiling (Logic Flow)

Understanding the synthesis aids in identifying impurities. The most robust route involves the

bromination of 5-(4-hydroxybutyl)hydantoin.

Synthesis Workflow
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5-(4-Hydroxybutyl)hydantoin PBr3 or HBr/H2SO4
(Precursor) (Bromination)

Activation

| Reaction Matrix |
: (Mixture) :

SN2 Substitution \ E2 Elimination (Side Rxn)

(uality Control Checkpojnt

5-(4-Bromobutyl)hydantoin Impurity: Elimination Product

(Target) (5-but-3-enylhydantoin)

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the competition between substitution (Target) and
elimination (Impurity).

Differentiating Impurities

e Hydrolysis Impurity (Starting Material): Look for a

C peak at 61 ppm (C-OH) instead of 35 ppm (C-Br).

o Elimination Impurity (Alkene): Look for olefinic protons in

H NMR at 5.0-6.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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